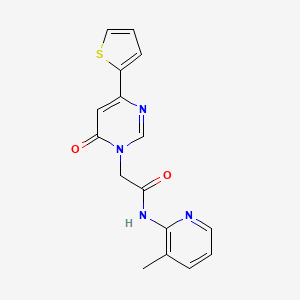
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyridine ring, a thiophene moiety, and a pyrimidine core, which are known to contribute to various biological activities.
Biological Activity Overview
-
Anticancer Properties :
- Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar scaffolds have shown selective inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it targets the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation and cancer progression. Compounds with similar structures demonstrated low micromolar IC50 values against mPGES-1, indicating their potential as therapeutic agents in inflammatory diseases .
- Mechanisms of Action :
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various pyrimidine derivatives on breast cancer cell lines, this compound demonstrated significant cytotoxicity compared to standard treatments like doxorubicin. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway, marked by increased caspase activity and PARP cleavage .
Case Study 2: Enzyme Inhibition
Research focused on mPGES-1 inhibitors revealed that compounds structurally related to this compound exhibited promising inhibitory effects. These compounds were shown to selectively inhibit PGE2 production in inflammatory conditions without affecting other prostanoids, thereby minimizing side effects associated with traditional COX inhibitors .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 5.0 | Induction of apoptosis |
| Anticancer | MDA-MB-231 (breast cancer) | 3.5 | Cell cycle arrest |
| Enzyme Inhibition | mPGES-1 | 0.5 | Selective inhibition of PGE2 production |
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-4-2-6-17-16(11)19-14(21)9-20-10-18-12(8-15(20)22)13-5-3-7-23-13/h2-8,10H,9H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLWZGBPVZKUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













